molecular formula C18H13ClN2O2 B12549966 7-Chloro-4-hydroxy-3-(6-methyl-1H-indol-1-yl)quinolin-2(1H)-one CAS No. 142890-11-7

7-Chloro-4-hydroxy-3-(6-methyl-1H-indol-1-yl)quinolin-2(1H)-one

Cat. No.: B12549966
CAS No.: 142890-11-7
M. Wt: 324.8 g/mol
InChI Key: GVUMCHCCBOKDPM-UHFFFAOYSA-N
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Description

7-Chloro-4-hydroxy-3-(6-methyl-1H-indol-1-yl)quinolin-2(1H)-one is a synthetic organic compound that belongs to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are often used in medicinal chemistry for drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Chloro-4-hydroxy-3-(6-methyl-1H-indol-1-yl)quinolin-2(1H)-one typically involves multi-step organic reactions. A common synthetic route might include:

    Starting Materials: The synthesis begins with commercially available starting materials such as 6-methylindole and 7-chloro-4-hydroxyquinoline.

    Condensation Reaction: The indole derivative is reacted with the quinoline derivative under acidic or basic conditions to form the desired product.

    Purification: The crude product is purified using techniques such as recrystallization or chromatography.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors and automated purification systems.

Chemical Reactions Analysis

Types of Reactions

7-Chloro-4-hydroxy-3-(6-methyl-1H-indol-1-yl)quinolin-2(1H)-one can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a quinone derivative.

    Reduction: The compound can be reduced to form a dihydroquinoline derivative.

    Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN3) or thiourea.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Dihydroquinoline derivatives.

    Substitution: Various substituted quinoline derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly for diseases where quinoline derivatives have shown efficacy.

    Industry: May be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 7-Chloro-4-hydroxy-3-(6-methyl-1H-indol-1-yl)quinolin-2(1H)-one would depend on its specific biological target. Generally, quinoline derivatives can interact with various molecular targets, including:

    Enzymes: Inhibiting or modulating enzyme activity.

    Receptors: Binding to receptors and altering their signaling pathways.

    DNA/RNA: Intercalating into DNA or RNA and affecting their function.

Comparison with Similar Compounds

Similar Compounds

    Chloroquine: A well-known antimalarial drug with a quinoline structure.

    Quinoline: The parent compound of many derivatives with diverse biological activities.

    Indole-3-carbinol: A compound with an indole structure known for its anticancer properties.

Uniqueness

7-Chloro-4-hydroxy-3-(6-methyl-1H-indol-1-yl)quinolin-2(1H)-one is unique due to its combined quinoline and indole structures, which may confer distinct biological activities and chemical reactivity compared to other compounds.

Properties

CAS No.

142890-11-7

Molecular Formula

C18H13ClN2O2

Molecular Weight

324.8 g/mol

IUPAC Name

7-chloro-4-hydroxy-3-(6-methylindol-1-yl)-1H-quinolin-2-one

InChI

InChI=1S/C18H13ClN2O2/c1-10-2-3-11-6-7-21(15(11)8-10)16-17(22)13-5-4-12(19)9-14(13)20-18(16)23/h2-9H,1H3,(H2,20,22,23)

InChI Key

GVUMCHCCBOKDPM-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)C=CN2C3=C(C4=C(C=C(C=C4)Cl)NC3=O)O

Origin of Product

United States

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